Methyl 2-(3-bromopyridin-2-yl)propanoate
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Overview
Description
Methyl 2-(3-bromopyridin-2-yl)propanoate is an organic compound with the molecular formula C9H10BrNO2 It is a derivative of pyridine, a basic heterocyclic organic compound
Mechanism of Action
Mode of Action
It is known that the bromopyridinyl group in the molecule could potentially interact with various biological targets .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
More research is needed to fully understand the effects of this compound .
Action Environment
Factors such as temperature, pH, and presence of other chemicals could potentially affect its action .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(3-bromopyridin-2-yl)propanoate can be synthesized through several methods. One common approach involves the bromination of 2-(pyridin-2-yl)propanoic acid followed by esterification. The reaction typically uses bromine as the brominating agent and methanol for esterification under acidic conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination and esterification processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-bromopyridin-2-yl)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce complex biaryl compounds .
Scientific Research Applications
Methyl 2-(3-bromopyridin-2-yl)propanoate has a wide range of applications in scientific research:
Organic Synthesis: It is used as a building block for synthesizing more complex organic molecules.
Drug Discovery: The compound is investigated for its potential as a precursor in the synthesis of pharmaceutical agents.
Material Science: It is used in the development of new materials with specific properties.
Biological Studies: Researchers use it to study the interactions of pyridine derivatives with biological systems.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(2-bromophenyl)propanoate
- Methyl 3-(6-bromopyridin-2-yl)propanoate
- 2-Bromo-2-methylpropanoic acid derivatives
Uniqueness
Methyl 2-(3-bromopyridin-2-yl)propanoate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for targeted synthesis and specialized applications .
Properties
IUPAC Name |
methyl 2-(3-bromopyridin-2-yl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-6(9(12)13-2)8-7(10)4-3-5-11-8/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBUCORXJJOSBRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC=N1)Br)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2344679-48-5 |
Source
|
Record name | methyl 2-(3-bromopyridin-2-yl)propanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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